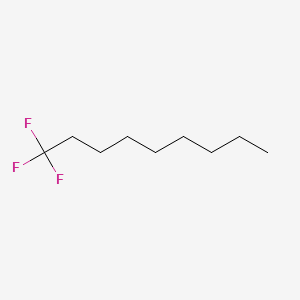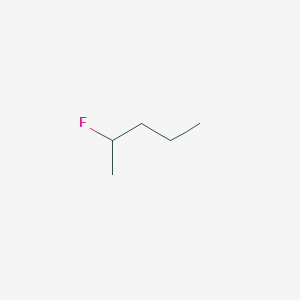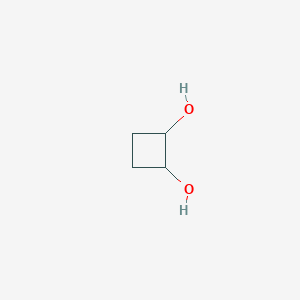
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide
概要
説明
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide typically involves a two-step process:
-
Formation of 1-butyl-3-vinylimidazolium bromide
Reactants: 1-vinylimidazole and 1-bromobutane.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80-100°C) for several hours.
:Reaction: C4H9Br+C5H6N2→C9H15N2Br
-
Anion Exchange to form this compound
Reactants: 1-butyl-3-vinylimidazolium bromide and lithium bis(trifluoromethylsulfonyl)imide.
Conditions: The reaction is typically performed in water or an organic solvent at room temperature.
:Reaction: C9H15N2Br+LiN(CF3SO2)2→C11H15N3(CF3SO2)2+LiBr
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are commonly employed to ensure high-quality product.
化学反応の分析
Types of Reactions
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Polymerization: The vinyl group allows for polymerization reactions, forming poly(ionic liquids).
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the vinyl group to an ethyl group.
Substitution: Nucleophiles such as thiols or amines can react with the vinyl group under mild conditions.
Major Products
Poly(ionic liquids): Formed through polymerization of the vinyl group.
Metal Complexes: Formed through coordination with metal ions.
Substituted Imidazolium Salts: Formed through nucleophilic substitution reactions.
科学的研究の応用
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique ionic properties.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their activity and stability.
Medicine: Investigated for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors, and in the development of advanced materials.
作用機序
The mechanism by which 1-butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, influencing processes such as:
Ionic Conductivity: Facilitates the movement of ions in electrochemical applications.
Stabilization: Interacts with proteins and enzymes, stabilizing their structure and function.
Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-Butyl-3-vinylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its vinyl group, which allows for polymerization and functionalization, making it versatile for various applications. Its high thermal stability and low volatility further distinguish it from other similar ionic liquids.
This comprehensive overview highlights the significance and versatility of this compound in scientific research and industrial applications
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethenylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIECUKIYBNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















